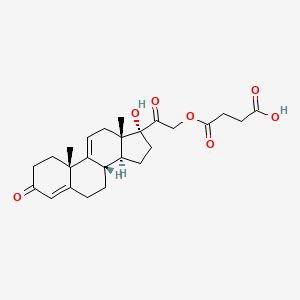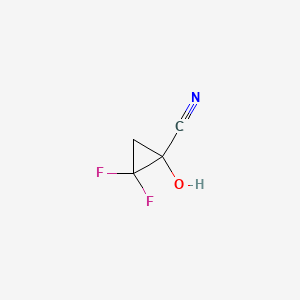
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of difluorocarbene with cyclopropane derivatives. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or BrCF2CO2Li/Na under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Formation of difluorocyclopropanone derivatives.
Reduction: Formation of difluorocyclopropylamines.
Substitution: Formation of substituted difluorocyclopropanes with various functional groups.
科学的研究の応用
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential use in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms
作用機序
The mechanism of action of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
2,2-Difluoro-1-iodoethenyl tosylate: Used in cross-coupling reactions to form difluoroethenes.
1,1-Difluorocyclopropane derivatives: Known for their applications in medicine and agriculture.
Uniqueness
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the cyclopropane ring, along with the fluorine atoms, makes it a versatile compound for various applications.
特性
CAS番号 |
2913267-26-0 |
|---|---|
分子式 |
C4H3F2NO |
分子量 |
119.07 g/mol |
IUPAC名 |
2,2-difluoro-1-hydroxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)1-3(4,8)2-7/h8H,1H2 |
InChIキー |
OLBIFLVJORKUAW-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(F)F)(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)

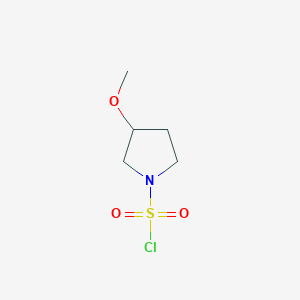
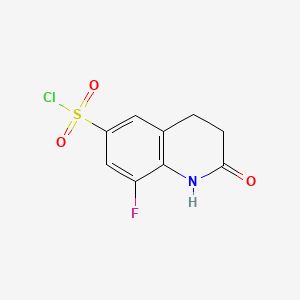
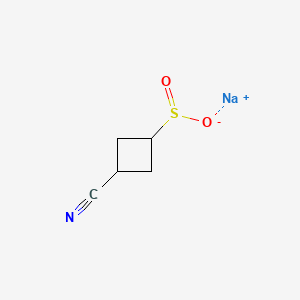

![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
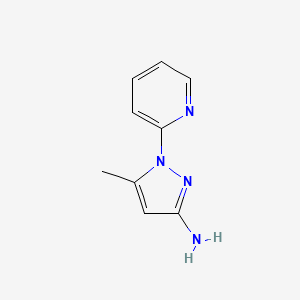
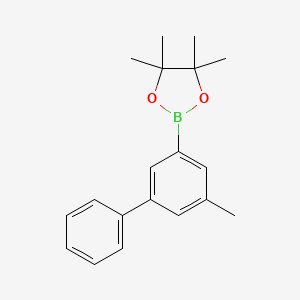
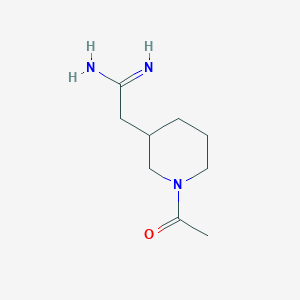
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
